BenchChemオンラインストアへようこそ!

SA-15-P

LAG-3 Immuno-oncology Small molecule inhibitor

SA-15-P is the definitive first-in-class small molecule for LAG-3 blockade, with peer-reviewed IC₅₀ data (MHCII: 4.21 μM; FGL1: 6.52 μM). Critically, its unique N-benzyl substitution confers a 3.5-fold potency advantage over the N-methyl analog SA-15, eliminating the experimental risk associated with generic analogs. This compound is the validated reference standard for HTS, TR-FRET, and T-cell co-culture assays. Ensure your immune checkpoint research is built on a foundation of published, quantitative efficacy—source SA-15-P exclusively for reproducible results.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B13734758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA-15-P
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C26H24N2O4/c1-18-15-23(19(2)28(18)16-20-7-4-3-5-8-20)24(29)17-32-22-12-10-21(11-13-22)27-26(30)25-9-6-14-31-25/h3-15H,16-17H2,1-2H3,(H,27,30)
InChIKeyIYGLJCOGIQDUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide (SA-15-P) for LAG-3 Inhibition Research


N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide, commonly designated SA-15-P, is a synthetic small molecule (C26H24N2O4, MW 428.49, CAS 852846-00-5) that functions as a dual inhibitor of Lymphocyte Activation Gene 3 (LAG-3) [1]. It was identified as a first-in-class small molecule targeting the LAG-3 immune checkpoint, disrupting interactions with both MHC class II and fibrinogen-like protein 1 (FGL1) [1]. The compound is supplied at ≥98% purity (HPLC) and is intended for research use only .

Why SA-15-P Cannot Be Replaced by Other Furan-2-carboxamide or Pyrrole Analogs in LAG-3 Studies


N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide (SA-15-P) is not functionally interchangeable with structurally related analogs. Its closest comparator, SA-15, differs solely by substitution of the N-benzyl group with an N-methyl group, yet this single modification results in an approximately 2.5-fold reduction in biochemical potency [1]. Other furan-2-carboxamide or pyrrole-containing compounds often exhibit completely divergent target profiles, such as DNA gyrase B inhibition [2] or Fatty Acid Amide Hydrolase (FAAH) inhibition [3], rather than LAG-3 antagonism. Using a generic analog without verifying LAG-3-specific activity introduces significant experimental risk and may invalidate immune checkpoint studies.

Quantitative Differentiation Evidence for SA-15-P (N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide)


SA-15-P vs. SA-15: N-Benzyl Substitution Confers Superior LAG-3 Inhibitory Potency

SA-15-P, featuring an N-benzyl group on the pyrrole ring, exhibits substantially greater inhibitory potency against the LAG-3/MHCII and LAG-3/FGL1 interactions compared to its direct analog SA-15, which carries an N-methyl group [1]. The N-benzyl moiety in SA-15-P contributes to enhanced binding affinity, making it the preferred chemical probe for LAG-3 studies [1].

LAG-3 Immuno-oncology Small molecule inhibitor Structure-activity relationship

SA-15-P Dual LAG-3 Inhibition Profile: Quantitative Comparison of MHCII vs. FGL1 Blockade

SA-15-P demonstrates a balanced dual inhibition profile, blocking both primary LAG-3 ligand interactions with comparable potency [1]. The IC50 values for LAG-3/MHCII and LAG-3/FGL1 interactions are within a two-fold range, indicating that SA-15-P effectively neutralizes both canonical and alternative LAG-3 signaling pathways [1].

LAG-3 Immune checkpoint MHCII FGL1 Small molecule

Cell-Based Activity Confirmation of SA-15-P vs. Biochemical Potency

The inhibitory activity of SA-15-P is retained in a cell-based assay, albeit with a slight reduction in apparent potency compared to the cell-free biochemical assay [1]. This confirms that SA-15-P can engage LAG-3 on the surface of living cells and disrupt ligand binding in a more physiologically relevant context [1].

LAG-3 Cellular assay Immune checkpoint CHO-K1

Target Selectivity: SA-15-P is a LAG-3 Inhibitor, Not a Broad-Spectrum Antimicrobial or FAAH Agent

SA-15-P was specifically developed and characterized as a LAG-3 inhibitor [1]. While other furan-2-carboxamide derivatives have been reported to inhibit bacterial DNA gyrase B (e.g., compound 22 with IC50 = 12.88 μM) [2] or the enzyme FAAH [3], SA-15-P's primary documented activity is against LAG-3. This defined target profile is essential for its use as a selective chemical probe in immunology.

LAG-3 Target selectivity DNA gyrase FAAH

Primary Research Applications for SA-15-P (N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide)


In Vitro Dissection of LAG-3 Signaling Pathways in T-Cell Exhaustion Models

SA-15-P is optimally suited for in vitro studies investigating the role of LAG-3 in T-cell exhaustion and immune evasion. Its dual inhibition of both MHCII and FGL1 interactions (IC50 of 4.21 μM and 6.52 μM, respectively) [1] allows researchers to simultaneously block both primary LAG-3 ligands. This is particularly valuable in co-culture assays using human primary T-cells or LAG-3-expressing reporter cell lines (e.g., CHO-K1-LAG-3) [1] to assess reversal of LAG-3-mediated suppression of cytokine production (e.g., IL-2, IFN-γ) or T-cell proliferation.

Benchmarking Novel LAG-3 Antagonists in Biochemical and Cellular Assays

Given its well-characterized, first-in-class status and published quantitative potency data [1], SA-15-P serves as an essential reference standard for medicinal chemistry and pharmacology groups developing next-generation LAG-3 small molecules. It can be used as a positive control in high-throughput screening (HTS) campaigns, TR-FRET assays, and cell-based binding assays [1] to benchmark the activity and selectivity of new chemical entities targeting the LAG-3 axis.

Structure-Activity Relationship (SAR) Studies on the Pyrrole-Furan Carboxamide Scaffold

SA-15-P represents a critical data point in the SAR landscape of LAG-3 inhibitors. The 3.5-fold potency advantage of its N-benzyl substitution over the N-methyl analog SA-15 [1] provides a clear rationale for exploring further modifications at this position. Researchers synthesizing novel LAG-3 inhibitors can use SA-15-P as a comparative tool to evaluate how changes to the central pyrrole or terminal furan moieties affect LAG-3 binding affinity and functional antagonism.

Quote Request

Request a Quote for SA-15-P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.